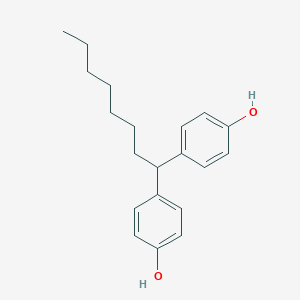
p,p'-Octylidenebisphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P,p'-Octylidenebisphenol (OP) is a type of bisphenol, which is widely used in the production of polycarbonate plastics, epoxy resins, and other materials. OP is a colorless and odorless solid that is soluble in organic solvents such as chloroform, acetone, and benzene. In recent years, OP has gained attention from the scientific community due to its potential toxic effects on human health and the environment.
作用機序
The mechanism of action of p,p'-Octylidenebisphenol involves its binding to estrogen receptors, which are present in many tissues throughout the body. Once bound, p,p'-Octylidenebisphenol can activate or inhibit the expression of various genes, leading to changes in cellular function. p,p'-Octylidenebisphenol has also been shown to interfere with the production and secretion of hormones such as testosterone and thyroid hormone, which can have widespread effects on the body.
生化学的および生理学的効果
P,p'-Octylidenebisphenol has been shown to have a range of biochemical and physiological effects, including changes in gene expression, alterations in hormone levels, and disruption of cellular function. p,p'-Octylidenebisphenol has been linked to a variety of health effects, including reproductive disorders, developmental abnormalities, and cancer.
実験室実験の利点と制限
P,p'-Octylidenebisphenol is a useful tool for studying the effects of endocrine-disrupting chemicals on human health and the environment. Its ability to mimic the action of estrogen makes it a valuable tool for studying the mechanisms of hormone action and regulation. However, p,p'-Octylidenebisphenol is also associated with a number of limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many areas of research that could benefit from further investigation into the effects of p,p'-Octylidenebisphenol. These include:
1. Development of alternative materials: Given the potential health and environmental risks associated with p,p'-Octylidenebisphenol, there is a need for the development of alternative materials that can replace bisphenol-based plastics and resins.
2. Mechanisms of toxicity: Further research is needed to elucidate the mechanisms by which p,p'-Octylidenebisphenol exerts its toxic effects on human health and the environment.
3. Health effects in humans: More studies are needed to determine the potential health effects of p,p'-Octylidenebisphenol exposure in humans, particularly in vulnerable populations such as pregnant women and children.
4. Environmental effects: Further research is needed to determine the potential environmental effects of p,p'-Octylidenebisphenol, including its persistence in the environment and its impact on wildlife.
5. Risk assessment: More studies are needed to assess the potential risks associated with p,p'-Octylidenebisphenol exposure and to develop effective risk management strategies.
In conclusion, p,p'-Octylidenebisphenol is a widely used bisphenol that has gained attention for its potential toxic effects on human health and the environment. Further research is needed to fully understand the mechanisms of toxicity and to develop alternative materials that can replace bisphenol-based plastics and resins.
合成法
P,p'-Octylidenebisphenol is synthesized by the condensation reaction of two molecules of phenol with one molecule of 1-octanol. The reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid. The resulting product is purified by recrystallization and can be further processed into various forms, including powder, flakes, and pellets.
科学的研究の応用
P,p'-Octylidenebisphenol has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. Several studies have shown that p,p'-Octylidenebisphenol can mimic the action of estrogen, a hormone that regulates many physiological processes in the body. p,p'-Octylidenebisphenol has been shown to bind to estrogen receptors and activate downstream signaling pathways, leading to changes in gene expression and cellular function.
特性
CAS番号 |
1233-26-7 |
|---|---|
製品名 |
p,p'-Octylidenebisphenol |
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxyphenyl)octyl]phenol |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-20(16-8-12-18(21)13-9-16)17-10-14-19(22)15-11-17/h8-15,20-22H,2-7H2,1H3 |
InChIキー |
NBKVULRGDSYCGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
正規SMILES |
CCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
その他のCAS番号 |
1233-26-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



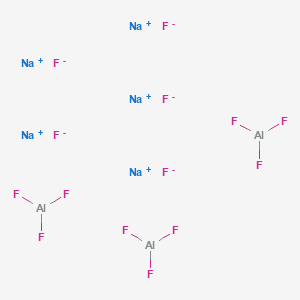
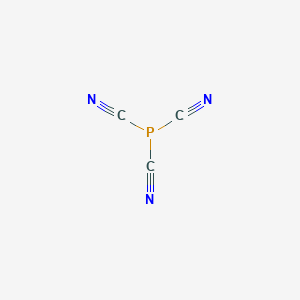
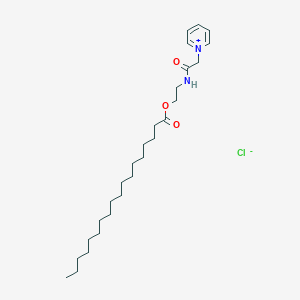
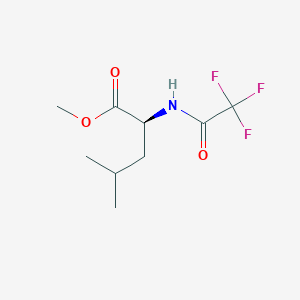
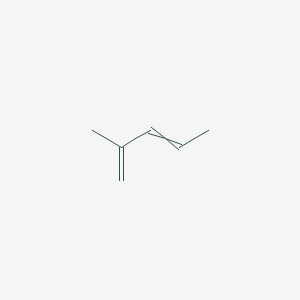
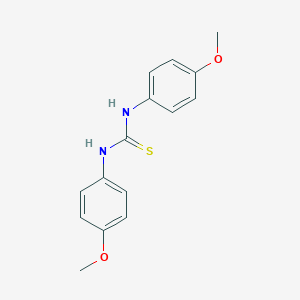
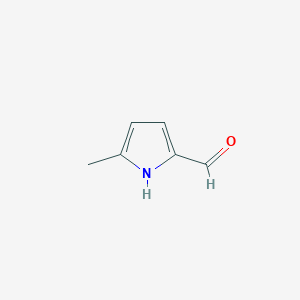
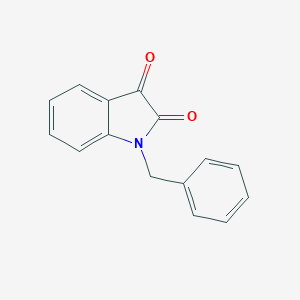
![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)
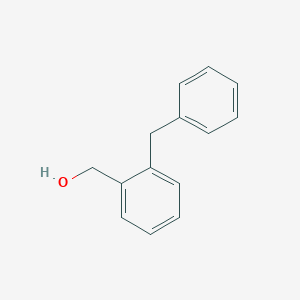
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
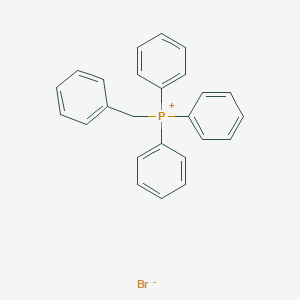
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)
![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)